molecular formula C25H25N3O2S B4802087 N-(5-{[1-(2-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}-2-thienyl)acetamide

N-(5-{[1-(2-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}-2-thienyl)acetamide

Cat. No.: B4802087
M. Wt: 431.6 g/mol
InChI Key: HKAMHGCIIKWODY-UHFFFAOYSA-N
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Description

N-(5-{[1-(2-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}-2-thienyl)acetamide is a complex organic compound known for its unique structure, combining elements of the beta-carboline and thienyl families. Its interesting combination of structural features makes it a subject of study in various scientific fields, from medicinal chemistry to synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[1-(2-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}-2-thienyl)acetamide typically involves multi-step organic reactions. The primary steps include:

  • Preparation of the Beta-carboline Precursor: Synthesis of the 1-(2-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carboline core through a Pictet-Spengler reaction.

  • Functionalization of the Beta-carboline: Introduction of the thienyl methyl group via a substitution reaction using thienyl derivatives.

  • Final Acylation Step: Acetylation of the amino group to form the final acetamide product.

Industrial Production Methods

In an industrial setting, the production methods are scaled up and optimized for yield and purity. This typically involves:

  • Flow Chemistry: Continuous flow systems to enhance reaction efficiency and control.

  • Catalysis: Using catalysts to lower reaction energy barriers.

  • Purification: Techniques such as chromatography or recrystallization for product isolation and purification.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: This compound can undergo oxidative cleavage or modifications, especially on the methoxyphenyl and thienyl moieties.

  • Reduction: Selective reduction of functional groups within the molecule without disturbing the core structure.

  • Substitution: Nucleophilic and electrophilic substitutions, particularly at the thienyl and beta-carboline rings.

Common Reagents and Conditions Used

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halogenated compounds, sulfonates.

Major Products Formed

  • Oxidation: Hydroxylated derivatives.

  • Reduction: Reduced amides and alcohol derivatives.

  • Substitution: Halogenated or alkylated beta-carboline and thienyl compounds.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound is used as a building block to develop new molecules with potential therapeutic effects.

Biology

Studies focus on its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.

Medicine

Industry

Used in research laboratories for developing new materials or as a chemical intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-(5-{[1-(2-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}-2-thienyl)acetamide exerts its effects is related to its ability to interact with specific molecular targets:

  • Molecular Targets: Neuroreceptors, enzymes, and cellular proteins.

  • Pathways Involved: Modulation of neurotransmitter systems, enzyme inhibition or activation, and disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-1,2,3,4-tetrahydro-beta-carboline

  • 5-Methyl-2-thienylcarboxamide

  • 2-Methoxyphenyl acetamide

Highlighting Its Uniqueness

What sets N-(5-{[1-(2-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}-2-thienyl)acetamide apart is its dual incorporation of the beta-carboline and thienyl motifs, which confer unique chemical and biological properties, making it a distinctive subject of study.

Properties

IUPAC Name

N-[5-[[1-(2-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methyl]thiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c1-16(29)26-23-12-11-17(31-23)15-28-14-13-19-18-7-3-5-9-21(18)27-24(19)25(28)20-8-4-6-10-22(20)30-2/h3-12,25,27H,13-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAMHGCIIKWODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(S1)CN2CCC3=C(C2C4=CC=CC=C4OC)NC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-{[1-(2-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}-2-thienyl)acetamide
Reactant of Route 2
N-(5-{[1-(2-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}-2-thienyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-{[1-(2-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}-2-thienyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-{[1-(2-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}-2-thienyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-{[1-(2-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}-2-thienyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-{[1-(2-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}-2-thienyl)acetamide

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